molecular formula C18H19NO6 B11009844 Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate

Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate

Cat. No.: B11009844
M. Wt: 345.3 g/mol
InChI Key: VJOSFTWDRPXKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate is an organic compound with a complex structure, featuring multiple methoxy groups and a benzoyl amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate, Methyl 4,5-dimethoxy-2-nitrobenzoate, which is then reduced to the corresponding amine. This amine is subsequently acylated with 3-methoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitro group yields the corresponding amine.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate is unique due to its specific combination of methoxy groups and benzoyl amide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

This compound can be synthesized through various organic reactions. The general synthetic route involves:

  • Starting Materials : 4,5-dimethoxybenzoic acid and 3-methoxybenzoyl chloride.
  • Reaction Conditions : The reaction typically occurs under acidic or basic conditions to facilitate the formation of the amide bond.
  • Purification : The product is purified using recrystallization or chromatography techniques.

The molecular structure can be represented as follows:

Property Value
IUPAC Name This compound
Molecular Formula C17_{17}H19_{19}N1_{1}O5_{5}
Molecular Weight 325.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that the compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, leading to altered biological responses.
  • Receptor Modulation : The compound could modulate receptor activities, influencing cellular signaling pathways.

These mechanisms are crucial for understanding its potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50_{50} values were reported in the low micromolar range, indicating potent activity .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound:

  • Research conducted on animal models showed that this compound significantly reduced inflammation markers in induced arthritis models. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Table 1: Summary of Biological Activities

Activity Cell Line/Model IC50_{50} Reference
AnticancerBreast Cancer~10 µM
Colon Cancer~15 µM
Anti-inflammatoryArthritis ModelN/A

Properties

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C18H19NO6/c1-22-12-7-5-6-11(8-12)17(20)19-14-10-16(24-3)15(23-2)9-13(14)18(21)25-4/h5-10H,1-4H3,(H,19,20)

InChI Key

VJOSFTWDRPXKAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.